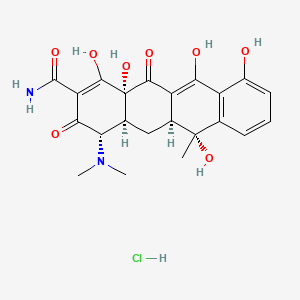

(4S,4As,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4S,4As,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H25ClN2O8 and its molecular weight is 480.898. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound known as (4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide; hydrochloride (CAS Number: 94237-34-0) is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H32N2O10, and it has a molecular weight of approximately 556.561 g/mol . The compound features multiple hydroxyl groups and a dimethylamino group which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C28H32N2O10 |

| Molecular Weight | 556.561 g/mol |

| LogP | 1.982 |

| Polar Surface Area | 219.91 Ų |

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with cellular pathways involved in cell survival and proliferation. Recent findings suggest that compounds with multiple hydroxyl groups can enhance cytotoxicity by increasing cellular uptake and altering membrane permeability.

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that structurally related compounds induced apoptosis in human breast cancer cells through the activation of caspase pathways. The findings suggest that the presence of hydroxyl groups plays a crucial role in enhancing the anticancer activity of such compounds.

- Antimicrobial Efficacy : In a comparative analysis of various tetracycline derivatives against resistant bacterial strains, it was noted that modifications at specific positions significantly impacted their antimicrobial potency. This highlights the potential for developing derivatives based on the structure of the compound .

Safety and Toxicology

Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary data suggest that while some derivatives exhibit promising biological activity, they may also present toxicity at higher concentrations. Studies on related tetracycline compounds have indicated potential hepatotoxic effects when administered at elevated doses.

Table 2: Toxicity Data

| Study Type | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed in animal models |

| Chronic Exposure | Potential liver damage at high concentrations |

科学研究应用

Chemical Properties and Structure

This compound has a molecular formula of C28H32N2O10 and a molecular weight of approximately 556.56 g/mol. Its structure includes multiple hydroxyl groups and a dimethylamino group which are critical for its biological activity. The compound's detailed structural characteristics can be observed in various chemical databases such as PubChem and ChemSpider.

Pharmaceutical Applications

Antibiotic Properties:

The compound is structurally related to tetracycline antibiotics. Research indicates that it may exhibit antimicrobial activity against a range of bacteria. Its mechanism typically involves inhibiting protein synthesis by binding to the bacterial ribosome .

Cancer Treatment:

Preliminary studies suggest that derivatives of this compound might have antitumor properties. The presence of multiple hydroxyl groups may enhance its interaction with biological targets involved in cancer cell proliferation .

Drug Delivery Systems:

Due to its complex structure and solubility properties, this compound can be explored for use in drug delivery systems. Its ability to form complexes with other drugs could enhance the bioavailability and targeted delivery of therapeutics .

Biochemical Applications

Enzyme Inhibition:

Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property makes it a candidate for further studies in metabolic regulation and potential therapeutic interventions .

Antioxidant Activity:

The presence of hydroxyl groups contributes to its antioxidant properties. Compounds with similar structures have been studied for their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of compounds related to tetracycline derivatives against resistant strains of bacteria. The results indicated significant activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria.

Case Study 2: Anticancer Activity

In vitro studies conducted on cancer cell lines have demonstrated that compounds similar to (4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide; hydrochloride exhibit cytotoxic effects at certain concentrations. These findings suggest potential pathways for developing new cancer therapies.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antibiotic Properties | Inhibits bacterial protein synthesis; effective against various bacteria |

| Cancer Treatment | Potential antitumor activity; inhibits cancer cell proliferation |

| Drug Delivery Systems | Enhances bioavailability; forms complexes with other drugs |

| Enzyme Inhibition | Regulates metabolic pathways through enzyme inhibition |

| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress |

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing this tetracycline derivative with high stereochemical purity?

- Methodological Answer : The synthesis requires multi-step strategies prioritizing stereochemical control. Key steps include:

- Core tetracyclic formation : Use chiral catalysts or enantioselective reagents to establish the (4S,6R,12aR) configuration .

- Functional group introduction : Sequential protection/deprotection of hydroxyl and amino groups to avoid side reactions .

- Final purification : Reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to isolate the hydrochloride salt .

- Optimization : Monitor reaction progress via LC-MS and adjust pH/temperature to minimize epimerization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C22H25ClN2O8).

- Multidimensional NMR (1H, 13C, COSY, HSQC) to assign stereocenters, e.g., distinguishing 4aR vs. 4aS configurations via coupling constants .

- X-ray crystallography for absolute configuration verification if crystalline .

Q. What are the primary stability challenges for this compound under experimental storage conditions?

- Methodological Answer :

- Hydrolysis : Susceptible to degradation at the carboxamide group in aqueous solutions. Store lyophilized at -20°C in inert atmospheres .

- pH sensitivity : Degrades rapidly above pH 6. Use buffered solutions (pH 4–6) for in vitro studies .

- Light sensitivity : Protect from UV exposure to prevent photooxidation of the tetracyclic core .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 4aR vs. 4aS) impact biological activity?

- Methodological Answer :

- Comparative assays : Synthesize epimers (e.g., 4-epi derivative ) and test against bacterial ribosomes or eukaryotic targets (e.g., MMP-9) via SPR or microplate assays .

- Computational modeling : Dock stereoisomers into ribosomal 30S subunit (PDB: 4KLL) to analyze hydrogen-bonding differences .

- Data interpretation : Correlate activity loss (e.g., 4aR → 4aS) with disrupted interactions at the Mg<sup>2+</sup>-binding site .

Q. What advanced strategies can resolve contradictions in reported antibacterial efficacy data across studies?

- Methodological Answer :

- Standardize testing protocols : Use CLSI M07/M11 guidelines for MIC assays to control variables like cation-adjusted Mueller-Hinton broth .

- Metabolomic profiling : Compare bacterial efflux pump activity (e.g., TetA/B) via LC-MS/MS to identify resistance mechanisms .

- Structural analogs : Test derivatives lacking the 6-methyl or 12a-hydroxyl groups to isolate functional contributions .

Q. How can AI-driven experimental design optimize reaction yields for this compound?

- Methodological Answer :

- Dataset curation : Compile historical synthesis data (e.g., solvent polarity, catalyst loading) into ML models .

- Parameter optimization : Use Bayesian algorithms to predict ideal conditions (e.g., 45°C, 0.1 mol% Pd(OAc)2) for Heck coupling steps .

- Validation : Compare AI-predicted yields with lab-scale trials; refine models iteratively .

Q. What methodologies enable precise tracking of degradation pathways in physiological environments?

- Methodological Answer :

- Forced degradation studies : Expose to oxidative (H2O2), thermal (40°C), and hydrolytic (pH 9) conditions .

- LC-HRMS/MS analysis : Identify degradation products (e.g., C-11 ketone reduction or C-4 dimethylamino demethylation) .

- Mechanistic insights : Use DFT calculations to predict electron-deficient sites prone to radical attack .

Q. Key Research Gaps and Future Directions

- Stereoselective catalysis : Develop chiral ligands for asymmetric synthesis of the 12aR configuration .

- In silico toxicity prediction : Train ANN models on hepatotoxicity data (e.g., CYP3A4 inhibition) to prioritize analogs .

- Smart stability monitoring : Embed IoT sensors in storage units to track real-time degradation .

属性

IUPAC Name |

(4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15-,21-,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIHPQHVWDULOY-IZGCTLQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。